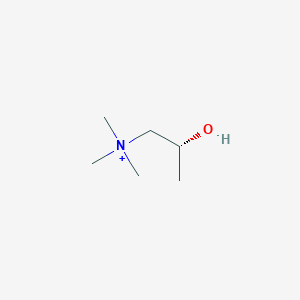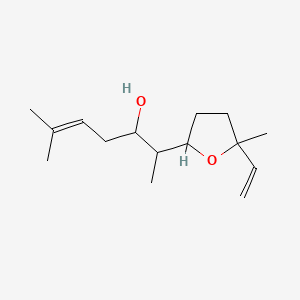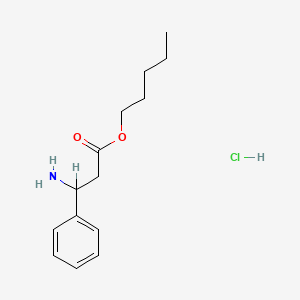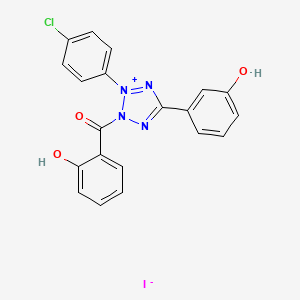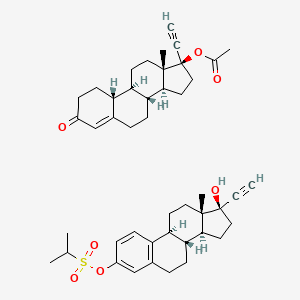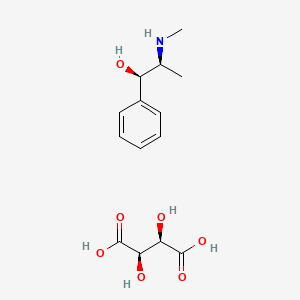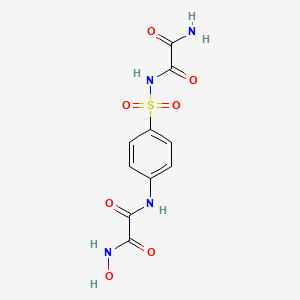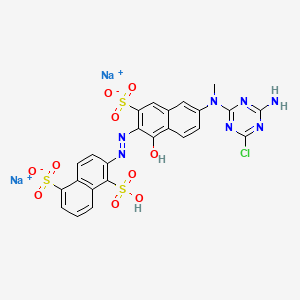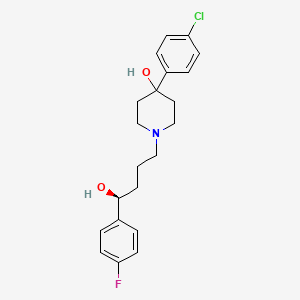
Dihydrohaloperidol, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a stereoisomer of haloperidol, a well-known antipsychotic medication
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydrohaloperidol, (S)-, involves several steps, starting from readily available precursors. One common method includes the reduction of haloperidol using specific reducing agents under controlled conditions. The reaction typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) to achieve the reduction of the ketone group to a secondary alcohol .
Industrial Production Methods
Industrial production of dihydrohaloperidol, (S)-, follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Crystallization techniques are often employed to purify the compound and obtain it in the desired polymorphic form .
Análisis De Reacciones Químicas
Types of Reactions
Dihydrohaloperidol, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the hydroxyl group to form different derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
Dihydrohaloperidol, (S)-, has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying stereoisomerism and chiral separation techniques.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic effects and its role as a metabolite of haloperidol, contributing to the understanding of drug metabolism and pharmacokinetics.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
Mecanismo De Acción
Dihydrohaloperidol, (S)-, exerts its effects primarily through its interaction with dopamine receptors in the brain. It acts as an antagonist at the dopamine D2 receptors, inhibiting the action of dopamine and thereby modulating neurotransmission. This mechanism is similar to that of haloperidol, which is used to treat various psychotic disorders .
Comparación Con Compuestos Similares
Similar Compounds
Haloperidol: The parent compound, widely used as an antipsychotic medication.
Reduced Haloperidol: Another metabolite of haloperidol with similar pharmacological properties.
Other Butyrophenones: Compounds like droperidol and benperidol, which share structural similarities and pharmacological effects
Uniqueness
Dihydrohaloperidol, (S)-, is unique due to its specific stereochemistry, which can influence its pharmacological activity and interactions with biological targets. Its study helps in understanding the role of stereoisomerism in drug action and metabolism .
Propiedades
Número CAS |
136271-61-9 |
|---|---|
Fórmula molecular |
C21H25ClFNO2 |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-1-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/t20-/m0/s1 |
Clave InChI |
WNZBBTJFOIOEMP-FQEVSTJZSA-N |
SMILES isomérico |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC[C@@H](C3=CC=C(C=C3)F)O |
SMILES canónico |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


